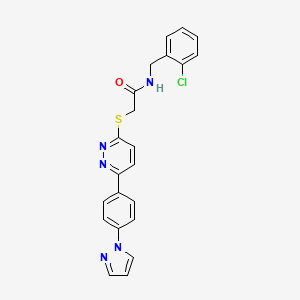![molecular formula C15H22N2O2 B2427537 N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide CAS No. 1797888-87-9](/img/structure/B2427537.png)
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a phenylpropionamide moiety. Its molecular formula is C15H22N2O2.
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide are opioid receptors . These receptors play a crucial role in pain perception and reward systems within the central nervous system .
Mode of Action
This compound: interacts with its targets, the opioid receptors, by binding to them . This binding action triggers a series of intracellular events, leading to the inhibition of pain signals and the release of dopamine, a neurotransmitter associated with pleasure and reward .
Biochemical Pathways
The action of This compound affects several biochemical pathways. Upon binding to the opioid receptors, it inhibits the release of GABA, a neurotransmitter that normally inhibits the release of dopamine . This inhibition leads to an increase in dopamine levels, resulting in feelings of euphoria . The compound’s action also affects the pain perception pathway by inhibiting pain signals .
Pharmacokinetics
The pharmacokinetics of This compound involve processes such as absorption, distribution, metabolism, and excretion (ADME). The compound is anticipated to undergo metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected . These metabolic processes impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound’s action include the inhibition of pain signals and the increased release of dopamine . These effects can lead to pain relief and feelings of euphoria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide typically involves the reaction of 4-methoxypiperidine with 4-bromophenylpropionamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-(4-hydroxypiperidin-1-yl)phenyl)propionamide.
Reduction: Formation of N-(4-(4-methoxypiperidin-1-yl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-fluorobenzyl)piperidin-1-yl)ethyl)-N-(4-methoxy-phenyl)propionamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
Uniqueness
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide stands out due to its specific substitution pattern on the piperidine ring and the presence of the methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-15(18)16-12-4-6-13(7-5-12)17-10-8-14(19-2)9-11-17/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZAKOJVPDMVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B2427455.png)
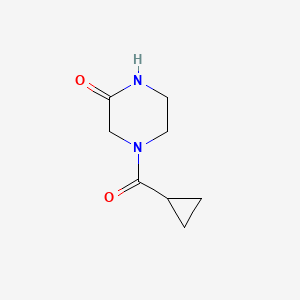
![N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2427457.png)
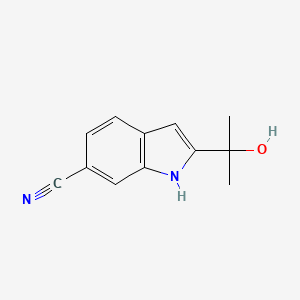
![6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2427460.png)
![N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2427461.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2427462.png)
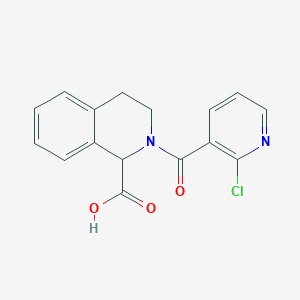

![N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2427466.png)
![1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole](/img/structure/B2427467.png)
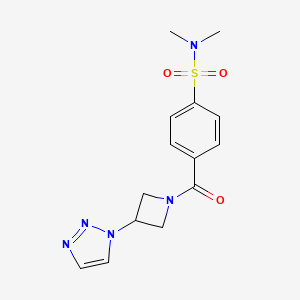
![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)
